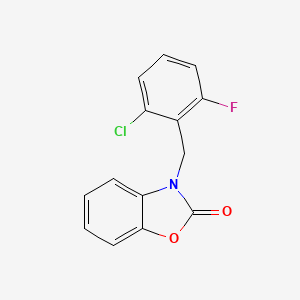

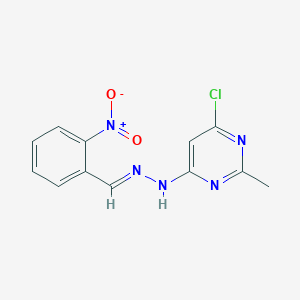

![molecular formula C16H15NO4 B5880996 4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)

4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate” is a compound that contains a phenyl group, a benzoate group, and a dimethylamino group . It is related to compounds such as 4-Methoxycarbonylphenylboronic acid pinacol ester and 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with carboxylic acids, acid chlorides, or acid anhydrides . For instance, 4-Methoxycarbonylphenylboronic acid pinacol ester can be used as a reagent in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .Molecular Structure Analysis

The molecular structure of “4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate” can be analyzed using spectroscopic data such as IR, 1H NMR, and 13C NMR . The compound is likely to have a planar structure with the dimethylamino group, carbonyl group, and benzoate group attached to the phenyl ring .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate” can be inferred from similar compounds. For example, 4-Methoxycarbonylphenylboronic acid pinacol ester is a solid with a melting point of 77-81 °C .Applications De Recherche Scientifique

Nucleophilic Transformations

The compound can be used in nucleophilic transformations of azido-containing carbonyl compounds. The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Protection of Azido Group

The compound can be used in the protection of the azido group in chemical reactions. This is particularly useful in synthetic organic chemistry, where the azido group is easily damaged with various nucleophiles due to its high electrophilicity .

Synthesis of Organonitrogen Compounds

The compound can be used in the synthesis of various organonitrogen compounds. This is achieved through diverse reliable transformations of azides such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), the Staudinger reaction, and reduction into amines .

Catalyst in Synthesis

The compound can be used as a catalyst in the synthesis of other complex compounds. For example, it has been used in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule .

Research in Chemical Biology

The compound can be used in research in chemical biology. Its ability to undergo transformations with nucleophiles makes it a valuable tool in the study of biological systems .

Materials Chemistry

The compound can be used in materials chemistry. Its stability under various conditions makes it a useful component in the development of new materials .

Orientations Futures

The future directions for “4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, it could be used as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Propriétés

IUPAC Name |

[4-(dimethylcarbamoyloxy)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17(2)16(19)21-14-10-8-13(9-11-14)20-15(18)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROYORIEZFWBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Dimethylamino)carbonyl]oxy}phenyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)

![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)

![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)

![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)